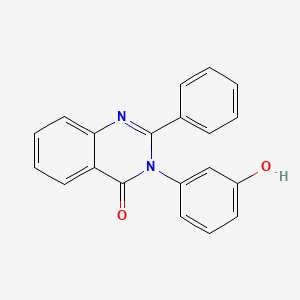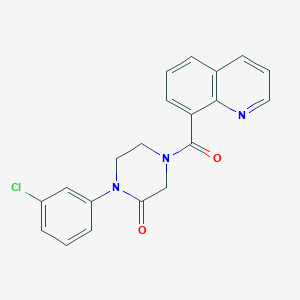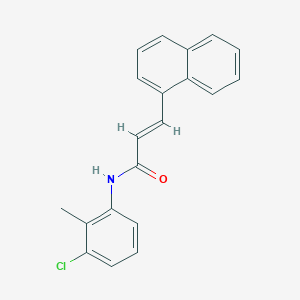
3-(3-羟基苯基)-2-苯基-4(3H)-喹唑啉酮
描述
3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H14N2O2 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone is 314.105527694 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
腐蚀抑制
- 低碳钢腐蚀抑制剂:源自喹唑啉酮的新型化合物,包括 3-甲基-2-(对甲基苯基)喹唑啉-4(3H)-酮等变体,已显示出对酸性环境中低碳钢腐蚀的显着抑制效率,表明在工业防腐中具有潜在应用 (Errahmany 等,2020).
生物和制药研究
- 铁离子的荧光化学传感器:喹唑啉酮衍生物 2-(2'-羟基-苯基)-4(3H)-喹唑啉酮 (HPQ) 已被用作检测药物样品中铁离子的灵敏荧光探针,展示了其在生物传感应用中的潜力 (Zhang 等,2007).
- 抗氧化剂特性:某些 2-取代喹唑啉-4(3H)-酮已被合成并评估其抗氧化剂特性,表明其在开发具有抗氧化能力的治疗剂中的潜在用途 (Mravljak 等,2021).
- 抗菌和细胞毒性研究:3H-喹唑啉酮衍生物已被研究其抗菌活性和细胞毒性,表明其在开发新的抗菌剂中的潜在应用 (Demirel 等,2019).
- 发光材料和生物成像:一些喹唑啉酮衍生物表现出良好的发光特性,使其成为用作荧光探针和生物成像试剂的有希望的候选者 (Xing 等,2021).
材料科学和化学
- 固态荧光和金属离子传感器特性:化合物 2-(2-羟基-苯基)-4(3H)-喹唑啉酮 (HPQ) 表现出多晶型依赖性固态荧光,并且可以选择性地检测特定金属离子,表明其在材料科学和传感技术中的应用 (Anthony,2012).
作用机制
未来方向
属性
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-16-10-6-9-15(13-16)22-19(14-7-2-1-3-8-14)21-18-12-5-4-11-17(18)20(22)24/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXTXHODLWEVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5597232.png)

![(4aR,7aS)-4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5597246.png)


![3-(2-ethylbutyl)-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597256.png)


![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B5597281.png)
![N'-[(E)-(5-BROMO-2-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE](/img/structure/B5597289.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)
